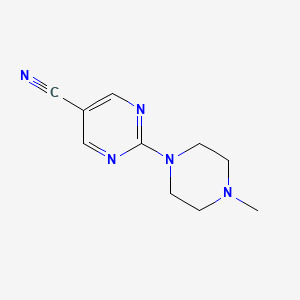

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

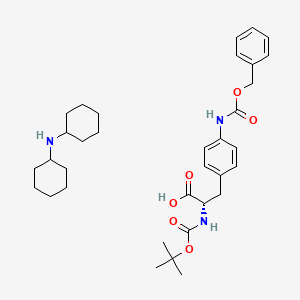

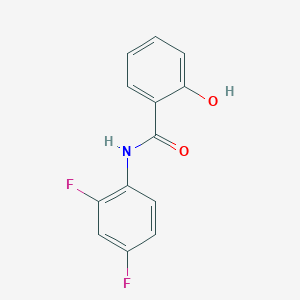

“2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile” is a derivative of pyrimidine-5-carbonitrile . Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . They have been synthesized and evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been achieved through various methods . The synthesis process often involves heating under reflux in pyridine . The approaches using enamino ketones indicate the great potential of these reagents as building blocks in the creation of the pyrimidobenzimidazole scaffold .Molecular Structure Analysis

The molecular structure of “2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile” is characterized by the presence of a pyrimidine ring attached to a piperazine ring . The structures of these compounds were confirmed by the existence of 1 H NMR singlet signals .Scientific Research Applications

Medicinal Importance

The compound belongs to the class of heterocyclic compounds, which are known for their high degree of structural diversity and broad therapeutic applications . Heterocyclic pyrimidine nucleus, an essential base component of the genetic material of deoxyribonucleic acid, has demonstrated various biological activities .

Anticancer Activity

Heterocyclic compounds, including pyrimidines, have been reported to exhibit anticancer activity . For instance, fused chromeno pyrrolo quinolinone compounds, which are related to pyrimidines, have been tested for anticancer activity using murine melanoma cell lines .

Antimicrobial Activity

Pyrimidine derivatives have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains . This makes them potential candidates for the development of new antimicrobial drugs.

Alzheimer’s Disease Treatment

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are structurally similar to the compound , have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease .

Derivatization Reagent

The compound can be used as a derivatization reagent for the carboxyl groups on peptides . This can be particularly useful during the spectrophotometric analysis of phosphopeptides .

Synthesis of Other Compounds

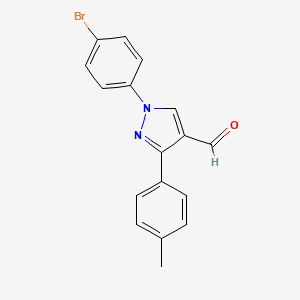

The compound can serve as a starting reagent for the synthesis of other complex compounds. For example, it has been used for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .

Broad Therapeutic Applications

Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .

Antiviral Activity

Pyrimidine derivatives have been reported to exhibit antiviral activity . This makes them potential candidates for the development of new antiviral drugs.

Mechanism of Action

Target of Action

The primary target of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The specific interactions between the compound and CDK2, such as binding sites and affinity, require further investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells . The exact biochemical pathways and downstream effects involved in this process are complex and may vary depending on the cellular context.

Result of Action

The result of the action of 2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest and potentially apoptosis . This makes the compound a potential candidate for cancer treatment.

properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14-2-4-15(5-3-14)10-12-7-9(6-11)8-13-10/h7-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSDFEAXDJXAJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-1-piperazinyl)pyrimidine-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)